Ethyl 4-[[1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)pyrazole-4-carbonyl]amino]benzoate
Overview
Description
Ethyl 4-({[1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and a cyanoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)pyrazole-4-carbonyl]amino]benzoate typically involves multi-step organic reactions
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide.
Introduction of the Cyanoethyl Group: The cyanoethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanoethylating agent.
Formation of the Benzoate Ester: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
Ethyl 4-({[1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications: It may be used in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-[[1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)pyrazole-4-carbonyl]amino]benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific design of the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester with similar ester functionality but lacking the pyrazole and cyanoethyl groups.
1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazole: A compound with a similar pyrazole core but without the benzoate ester.
Uniqueness
Ethyl 4-({[1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the pyrazole ring, cyanoethyl group, and benzoate ester makes it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 4-[[1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)pyrazole-4-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-4-31-24(30)18-8-10-20(11-9-18)26-23(29)21-15-28(13-5-12-25)27-22(21)19-7-6-16(2)17(3)14-19/h6-11,14-15H,4-5,13H2,1-3H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRFUWMWZUYVSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC(=C(C=C3)C)C)CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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